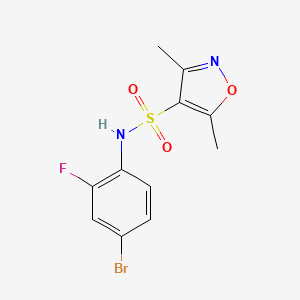![molecular formula C18H14Cl2N2O3 B10960228 5-[(2,5-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide](/img/structure/B10960228.png)
5-[(2,5-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,5-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its unique structure, featuring a furan ring, a dichlorophenoxy group, and a pyridinyl moiety, contributes to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dichlorophenoxy Group: This step involves the reaction of a furan derivative with 2,5-dichlorophenol in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.
Introduction of the Pyridinyl Moiety: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Formation of the Carboxamide: The final step involves the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 5-[(2,5-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of furan derivatives on biological systems. Its potential interactions with enzymes and receptors make it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as an anti-inflammatory or anticancer agent. Research into its biological activity could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-[(2,5-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenoxy group suggests potential interactions with hydrophobic pockets in proteins, while the pyridinyl moiety could participate in hydrogen bonding or π-π interactions.
類似化合物との比較
Similar Compounds
- 5-[(2,4-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide
- 5-[(2,5-dichlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)furan-2-carboxamide
- 5-[(2,5-dichlorophenoxy)methyl]-N-(5-ethylpyridin-2-yl)furan-2-carboxamide
Uniqueness
The unique combination of the dichlorophenoxy group, the furan ring, and the pyridinyl moiety in 5-[(2,5-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide distinguishes it from similar compounds. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C18H14Cl2N2O3 |
|---|---|
分子量 |
377.2 g/mol |
IUPAC名 |
5-[(2,5-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-11-2-7-17(21-9-11)22-18(23)15-6-4-13(25-15)10-24-16-8-12(19)3-5-14(16)20/h2-9H,10H2,1H3,(H,21,22,23) |
InChIキー |
HGQTWURFLNVEPH-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-methyl-1H-pyrazol-3-yl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10960148.png)
![4-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B10960152.png)

![N-[N-(1,3-benzoxazol-2-yl)carbamimidoyl]acetamide](/img/structure/B10960172.png)
![4-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10960175.png)

![Ethyl 2-{cyclopentyl[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10960186.png)
![N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10960201.png)
![3-[(3-bromophenoxy)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B10960213.png)
![2-[({3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10960220.png)
![1-benzyl-N-[(2-chloro-6-hydroxy-3-nitrophenyl)carbamothioyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B10960225.png)
![N-(4-chlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10960232.png)
![Ethyl [2-bromo-6-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetate](/img/structure/B10960236.png)
![Ethyl 2,7,7-trimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10960242.png)
